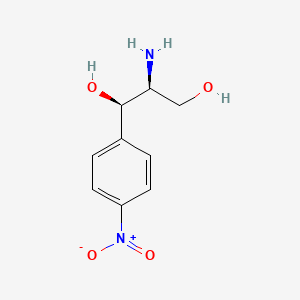

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol

Description

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol is a chiral aminodiol derivative featuring a nitro-substituted phenyl group. Its stereochemistry plays a critical role in its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(1R,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXSUPZMNXEN-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@H](CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350092 | |

| Record name | AC1LDRM0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2792-51-0 | |

| Record name | (1R,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2792-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1LDRM0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis Approaches

The synthesis of (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. These methods include:

Use of Chiral Catalysts or Auxiliaries:

Employing chiral catalysts or chiral starting materials to direct the formation of the (1R,2S) stereoisomer during the key steps of the synthesis. This approach is essential to control the stereochemistry at both the amino-bearing carbon and the diol carbons.Starting from Chiral Precursors:

Utilizing enantiomerically pure precursors such as chiral amino alcohols or chiral nitrophenyl derivatives to build the target molecule while preserving stereochemical integrity.

Continuous-Flow Catalytic Hydrogenation

A notable modern method for synthesizing syn-2-amino-1,3-diols, structurally related to the target compound, involves continuous-flow catalytic hydrogenation:

Process Description:

The starting material, syn-2-nitro-1,3-diol, undergoes catalytic hydrogenation using a Raney nickel catalyst in a micro fixed-bed reactor under continuous-flow conditions. This method achieves high yields (up to 93%) with significantly reduced reaction times (minutes instead of hours) due to enhanced mass transfer and controlled reaction parameters.-

- Catalyst: Raney Ni

- Temperature: 25 °C

- Pressure: 10 bar

- Solvent: 3% Acetic acid in methanol

- Hydrogen flow rate: 25 sccm

- Liquid flow rate: 0.6 mL/min

While this method is described for syn-2-amino-1,3-diol, it provides a valuable framework for synthesizing related amino diols such as this compound, especially when combined with appropriate nitrophenyl-substituted precursors.

Typical Synthetic Route Outline

A generalized synthetic route to this compound may involve the following steps:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-nitrophenyl-substituted epoxide or diol precursor | Starting from 4-nitrobenzaldehyde or 4-nitrophenyl derivatives | Ensures introduction of the nitrophenyl group at C-1 |

| 2 | Asymmetric ring opening or reduction | Use of chiral amines or catalysts | Controls stereochemistry at C-2 amino group |

| 3 | Introduction of hydroxyl groups at C-1 and C-3 | Hydroxylation or diol formation reactions | Maintains stereochemical integrity |

| 4 | Purification and stereochemical verification | Chromatography, chiral HPLC, NMR | Confirms (1R,2S) configuration |

This route emphasizes the importance of stereochemical control at each step, often requiring chiral catalysts or auxiliaries to achieve the desired isomer.

Research Findings and Data

Yield and Purity

Reaction Kinetics and Optimization

- Continuous-flow hydrogenation studies have shown that reaction kinetics are favorable at mild temperatures (10–40 °C), with activation energies determined experimentally to optimize throughput.

- Reaction parameters such as solvent composition, catalyst loading, pressure, and flow rates are critical for maximizing yield and stereoselectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of (1R,2S)-1-(4-aminophenyl)-2-aminopropane-1,3-diol.

Scientific Research Applications

Synthesis and Derivatives

The compound is utilized as a precursor in the synthesis of various derivatives. Notably, it has been employed in the preparation of:

- 2-Oxazolidinones : A series of isomeric 2-oxazolidinones have been synthesized using (1R,2S)-1-(4-nitrophenyl)-2-aminopropane-1,3-diol as a starting material. These compounds exhibit antimicrobial properties and are of interest in antibiotic development .

- Dimethylamino Derivatives : The compound can be transformed into (1R,2S)-(-)-2-dimethylamino-1-(4-nitrophenyl)-1,3-propanediol through N,N-dimethylation processes. This transformation enhances its pharmacological profile and expands its utility in medicinal chemistry .

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. The oxazolidinone derivatives synthesized from this compound have shown efficacy against various bacterial strains, making them potential candidates for new antibiotics .

Anticancer Research

Recent studies have explored the anticancer potential of compounds derived from this compound. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics. The mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell survival .

Case Study 1: Synthesis of Oxazolidinones

A study published in ChemInform outlined the synthesis of various oxazolidinones from this compound. The researchers demonstrated how these compounds could be used to combat antibiotic resistance by targeting bacterial ribosomes .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of synthesized derivatives, researchers found that certain modifications to the nitrophenyl group significantly enhanced activity against Gram-positive bacteria. This study highlighted the importance of functional group positioning in optimizing biological activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The nitro group, for example, can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Table 1: Stereoisomer Comparison

Key Observations :

- Synthetic Utility : The (1S,2S)-isomer is widely used as a building block for dendritic melamines and spiro-dendrimers via chemoselective amination . In contrast, the (1R,2R)-isomer is a precursor to chloramphenicol, a clinically used antibiotic .

- Chiral Recognition : Optical resolution of diastereomers (e.g., (1R,2R)/(1S,2S)) using tartaric acid derivatives requires detailed XRD and DSC analyses to distinguish crystallographic unit cells .

- Reactivity : The (1S,2S)-isomer reacts with aromatic aldehydes to form bicyclic compounds (e.g., 1-aza-3,7-dioxabicyclo[3.3.0]octanes), highlighting its utility in heterocyclic synthesis .

Comparison with Chloramphenicol

Chloramphenicol (1-(4-nitrophenyl)-2-dichloroacetylaminopropan-1,3-diol) shares structural similarities but differs in functional groups:

Table 2: Chloramphenicol vs. Target Compound

Key Observations :

- The dichloroacetamide group in chloramphenicol is critical for ribosomal binding, whereas the amino group in (1R,2S)-aminopropanediol may facilitate hydrogen bonding in synthetic intermediates .

- Both compounds underscore the importance of chirality: Chloramphenicol’s D-threo configuration is essential for activity, while the (1R,2S)-aminopropanediol’s stereochemistry influences its diastereoselective reactions .

Comparison with Other Aminopropanediol Derivatives

Aminopropanediols with varied substituents exhibit distinct properties:

Table 3: Structural Derivatives Comparison

Key Observations :

- Substituent Effects : Allyl or methoxyphenyl groups alter solubility and reactivity. For example, neolignans with methoxy groups exhibit proangiogenic activity, unlike nitro-substituted analogs .

- Synthetic Flexibility: The (1S,2S)-isomer’s amino and hydroxyl groups enable diverse functionalization, such as carbamate formation (e.g., S4g2) .

Biological Activity

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol, also known as threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 212.2026 g/mol. The compound appears as a yellow to beige crystalline powder with a melting point between 160°C and 166°C.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.2026 g/mol |

| Melting Point | 160°C - 166°C |

| Appearance | Yellow to beige powder |

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies have demonstrated its effectiveness as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine .

- Antimicrobial Properties : The compound has also displayed antimicrobial activity against various bacterial strains. In vitro studies suggest that it can disrupt bacterial cell wall synthesis, leading to cell lysis .

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Antidepressant Effects : A study conducted on animal models indicated that administration of this compound resulted in significant antidepressant-like effects. The results suggested modulation of serotonergic and dopaminergic systems .

- Antitumor Activity : Research has shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. In vitro tests on human cancer cell lines demonstrated a dose-dependent reduction in cell viability .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Studies suggest that the compound has a relatively short half-life but achieves significant plasma concentrations when administered orally or intravenously.

Toxicity and Safety

While the compound exhibits promising biological activities, toxicity studies have indicated potential irritant effects on skin and eyes. Therefore, handling precautions are recommended when working with this compound in laboratory settings .

Q & A

What are the established synthetic routes for (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol?

Basic Research Question

The compound is synthesized via multi-step processes involving intermediates such as 2-bromoacetyl chloride and hydrogenation steps. A common route involves reacting a 4-nitrophenyl precursor with brominated intermediates under basic conditions, followed by catalytic hydrogenation to introduce the amine group. For example, one method starts with a compound of formula (16) reacting with 2-bromoacetyl chloride to form intermediates like (18), which are further functionalized and reduced .

Methodological Insight : Optimize reaction conditions (e.g., temperature, solvent polarity) during hydrogenation to minimize side reactions. Use LiOH or NaH as bases to improve yield in coupling steps .

How is this compound utilized as a resolving agent in stereochemical separations?

Basic Research Question

The compound’s chiral centers enable its use in diastereomeric salt formation for resolving racemic mixtures. For instance, it has been employed to separate (1R,3R)-trans-chrysanthemic acid by forming crystalline salts with specific enantiomers, leveraging differences in solubility .

Methodological Insight : Use acetone as a co-solvent to form oxazolidine intermediates (e.g., 3a–d), which enhance diastereomeric salt separation efficiency. Analytical techniques like XRD and DSC confirm crystallinity and purity .

What analytical techniques are critical for characterizing enantiomeric purity?

Basic Research Question

X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC) are essential. XRD identifies crystal lattice differences in diastereomeric salts, while FTIR detects functional group interactions (e.g., hydrogen bonding) influencing resolution efficiency .

Methodological Insight : Combine powder XRD with DASH indexing software to resolve overlapping diffraction patterns in intermediate salts .

How can the compound’s derivatives be synthesized for targeted applications?

Advanced Research Question

Derivatization involves modifying the amine group. For example, reacting the parent compound with formaldehyde and formic acid under reflux yields N,N-dimethylated analogs (e.g., (1R,2R)-2-(N,N-dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol). This enhances solubility for chromatographic applications .

Methodological Insight : Control reaction pH and stoichiometry to avoid over-alkylation. Use aqueous formaldehyde (37%) and excess formic acid (98%) for optimal methylation .

What challenges arise in achieving high enantiomeric excess (ee) during resolution, and how can they be addressed?

Advanced Research Question

Key challenges include solvent-dependent solubility of diastereomeric salts and kinetic vs. thermodynamic control of crystallization. For example, using quasi-racemic resolving agents (e.g., tartaric acid derivatives mixed with sodium salts) alters chiral recognition dynamics, improving ee .

Methodological Insight : Screen solvent systems (e.g., acetone-water mixtures) to modulate solubility. Monitor crystallization kinetics via in-situ Raman spectroscopy to isolate metastable high-ee phases .

How can contradictory data in stereochemical assignments be resolved?

Advanced Research Question

Discrepancies in stereochemical assignments often arise from competing crystallization pathways or misalignment of spectroscopic data. Cross-validate using polarimetry, single-crystal XRD, and NOESY NMR. For instance, conflicting optical rotations in salts resolved with (1R,2R)- vs. (1S,2S)-isomers were clarified by XRD analysis of oxazolidine intermediates .

Methodological Insight : Apply the "Horeau method" for secondary alcohol configuration determination when XRD is unavailable .

What role does the compound play in synthesizing bioactive molecules?

Advanced Research Question

It serves as a chiral building block for antibiotics (e.g., chloramphenicol derivatives) and kinase inhibitors. For example, its N-acetylated analog is a precursor to sphingolipid-like compounds, which modulate cell signaling pathways .

Methodological Insight : Use Mitsunobu conditions (DIAD, PPh₃) for stereospecific coupling with heterocyclic moieties .

What strategies mitigate decomposition during long-term storage?

Advanced Research Question

Degradation via nitro-group reduction or amine oxidation is minimized by storing under inert gas (N₂/Ar) at –20°C in amber vials. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability for biological assays .

Methodological Insight : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.